Adamantane-1,3-dicarbonitrile
Overview
Description
Adamantane-1,3-dicarbonitrile is a chemical compound with the CAS Number: 62472-38-2 and a molecular weight of 186.26 . It is a solid substance stored at room temperature . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .
Molecular Structure Analysis
Adamantane, a polycyclic cage molecule with high symmetry and remarkable properties , is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . The specific molecular structure of this compound is not detailed in the retrieved papers.Scientific Research Applications
Synthesis of Adamantylated Pyrimidines
Adamantane-1,3-dicarbonitrile has been utilized in the synthesis of adamantylated pyrimidines using the Biginelli reaction. This process involves the use of adamantane 3-oxonitrile and adamantane 1,3-dicarbonyl compounds, leading to the formation of 6-(1-adamantyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles and other derivatives depending on the type of aromatic aldehyde used (Lashmanova, Rybakov, & Shiryaev, 2016).
Covalent Triazine-Based Frameworks for CO2 Capture
Research has explored the use of this compound in the development of porous covalent triazine-based frameworks (CTFs) for carbon dioxide capture and separation. These CTFs are synthesized using a mixed building-block approach and are effective in adsorptive separation of CO2, offering an alternative to chemisorption-based approaches (Dey, Bhunia, Boldog, & Janiak, 2017).
Reactivity in Synthesis of Aldehydes
This compound demonstrates significant activity in the Stephen reaction, which facilitates the synthesis of corresponding aldehydes. The presence of electron-acceptor substituents in the adamantane nucleus has minimal impact on the yield of these aldehydes (Voloboev, Butenko, & Novakov, 2001).
Development of Flame Retardants
Research into novel flame retardants has incorporated this compound. These retardants, including various phosphate derivatives attached to adamantane, have shown effectiveness in enhancing the flame-retardant properties of materials like polycarbonate, with high thermal stability and phosphorus content being key factors (Fu et al., 2015).
Catalytic Oxidation of Adamantane
The catalytic oxidation of adamantane, using environmentally friendly reagents, has been explored for producing tri-, tetra-, and penta-ols. This process is significant for the synthesis of highly symmetric compounds with unique physical and chemical properties (Shchapin et al., 2021).
NMR Analysis of Carbonitrile Substituents
Studies have conducted a complete analysis of the 1H NMR spectra of adamantane carbonitrile and related compounds. These studies provide insights into the magnetic anisotropy of the CN bond and the impact of substituents on the adamantane structure (Abraham & Fisher, 1986).
Safety and Hazards
Properties
IUPAC Name |
adamantane-1,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQLLMXNIOWBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456884 | |
Record name | Adamantane-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62472-38-2 | |
Record name | Adamantane-1,3-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80456884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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